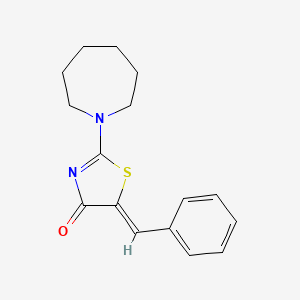
2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related thiazole derivatives often involves reactions of 2-aza-1,3,5-trienes with superbases, leading to the formation of polyfunctionalized 4,5-dihydro-1,3-thiazoles through a tandem deprotonation-cyclization process. Such reactions can yield a variety of heterocycles, including seven-membered azaheterocycles like dihydroazepines or azepines, depending on the specific conditions and substrates used (Nedolya et al., 2015).
Molecular Structure Analysis
The molecular structure of thiazole derivatives and their azepine counterparts can be elucidated through various spectroscopic techniques. These compounds are characterized by their unique ring structures, which include the thiazole ring and, in some cases, an azepine ring. The molecular geometry and electronic structure of these compounds have been explored through quantum chemical calculations, providing insights into their stability and reactivity (Shagun & Nedolya, 2015).
Chemical Reactions and Properties
These thiazole derivatives participate in a range of chemical reactions, including intramolecular cyclization and electrocyclization, leading to the formation of complex heterocyclic structures. The reactivity of these compounds can be influenced by various factors, including the presence of substituents on the thiazole ring and the conditions under which the reactions are carried out (Nedolya et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound 2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one, as part of the broader family of 2-aza-1,3,5-trienes, demonstrates significant synthetic versatility, contributing to the development of polyfunctionalized 4,5-dihydro-1,3-thiazoles and azaheterocycles through reactions with superbases. These transformations underscore its utility in generating diverse heterocyclic structures, such as dihydroazepines and azepines, highlighting its potential in synthetic organic chemistry for creating complex molecular architectures (Nedolya et al., 2015). Moreover, studies have shown that modifications of the 2-aza-1,3,5-triene structure can lead to unexpected 2-thiazoline derivatives and structural reorganizations, further expanding the synthetic applications of these compounds in constructing novel heterocyclic systems (Nedolya et al., 2014).
Quantum Chemical Insights
Research into the reaction mechanisms involving benzylsulfanyl-substituted 2-aza-1,3,5-trienes reveals that the formation of 4,5-dihydro-3H-azepine and 4,5-dihydro-1,3-thiazole derivatives from these compounds, when treated with superbases, is a process that can be elucidated through quantum chemical calculations. This insight provides a deeper understanding of the reaction pathways and the factors influencing the product distribution, offering valuable information for the design of new synthetic strategies (Shagun & Nedolya, 2015).
Antibacterial Activity
Compounds derived from or related to 2-(1-azepanyl)-5-benzylidene-1,3-thiazol-4(5H)-one, such as those incorporating the benzothiazole nucleus, have been synthesized and evaluated for their antibacterial properties. These studies indicate the potential of these compounds in medicinal chemistry, particularly in the development of new antibacterial agents. The evaluation of their effectiveness against various bacterial strains highlights their potential utility in addressing the need for novel antimicrobial compounds (Rezki, 2016).
Propiedades
IUPAC Name |
(5Z)-2-(azepan-1-yl)-5-benzylidene-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c19-15-14(12-13-8-4-3-5-9-13)20-16(17-15)18-10-6-1-2-7-11-18/h3-5,8-9,12H,1-2,6-7,10-11H2/b14-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDKZUSSXDUTSA-OWBHPGMISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C2=NC(=O)/C(=C/C3=CC=CC=C3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

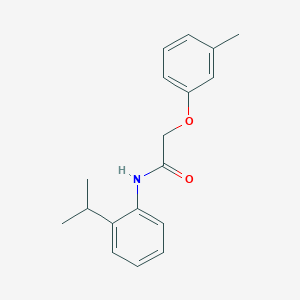
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![6-[(2-pyridin-3-ylpyrrolidin-1-yl)carbonyl]imidazo[1,2-a]pyridine](/img/structure/B5557469.png)
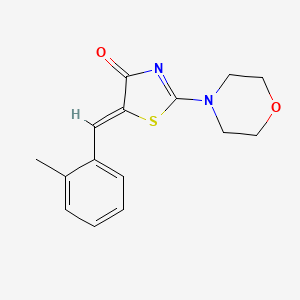
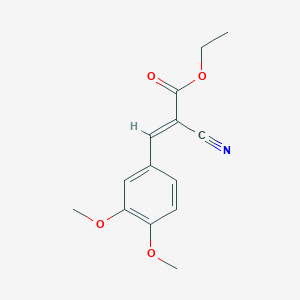
![8-[4-(3-hydroxy-3-methylbutyl)benzoyl]-2-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B5557497.png)
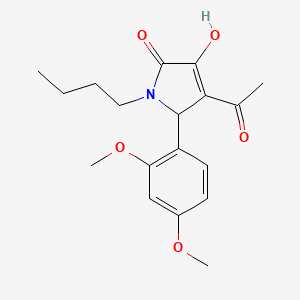
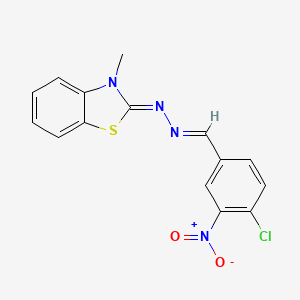
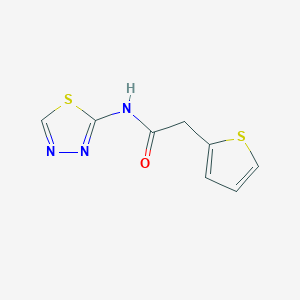
![3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
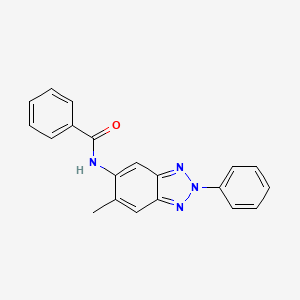
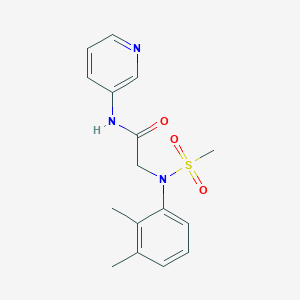
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)